molecular formula C25H24N4O4S B14117678 3-(3,4-dimethoxyphenethyl)-4-oxo-N-(pyridin-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(3,4-dimethoxyphenethyl)-4-oxo-N-(pyridin-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14117678
M. Wt: 476.5 g/mol
InChI Key: FNDSNOOEPKGUEK-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenethyl)-4-oxo-N-(pyridin-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a pyridine moiety, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenethyl)-4-oxo-N-(pyridin-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenethyl)-4-oxo-N-(pyridin-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

3-(3,4-Dimethoxyphenethyl)-4-oxo-N-(pyridin-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenethyl)-4-oxo-N-(pyridin-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-dimethoxyphenethyl)-4-oxo-N-(pyridin-2-ylmethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct reactivity and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H24N4O4S/c1-32-21-9-6-16(13-22(21)33-2)10-12-29-24(31)19-8-7-17(14-20(19)28-25(29)34)23(30)27-15-18-5-3-4-11-26-18/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,27,30)(H,28,34)

InChI Key

FNDSNOOEPKGUEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=N4)NC2=S)OC

Origin of Product

United States

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